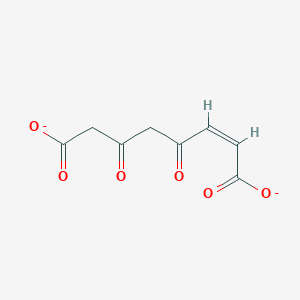
4-Maleylacetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-maleylacetoacetate is an oxo dicarboxylate. It has a role as a human metabolite. It derives from an oct-2-enedioate. It is a conjugate base of a 4-maleylacetoacetic acid.
Análisis De Reacciones Químicas
Isomerization
4-Maleylacetoacetate is converted into 4-fumarylacetoacetate through interaction with the enzyme maleylacetoacetate isomerase (EC 5.2.1.2) . This enzyme catalyzes the cis-trans isomerization of this compound to fumarylacetoacetate . Maleylacetoacetate isomerase requires the cofactor glutathione to function .
The enzyme, also known as glutathione S-transferase zeta 1, or GSTZ1, stabilizes the thiolate form of glutathione, which activates it to attack the alpha carbon of this compound, breaking the double bond and allowing rotation around the single bond .
Degradation
4-Fumarylacetoacetate, produced from this compound, can be broken down into fumarate and acetoacetate by the enzyme fumarylacetoacetate hydrolase . In the absence of proper function of this compound isomerase, this compound may be converted instead to succinylacetoacetate and further broken down into succinate and acetoacetate by fumarylacetoacetate hydrolase .
Role in Phenylalanine and Tyrosine Catabolism
The conversion of this compound to fumarylacetoacetate is a step in the catabolism of phenylalanine and tyrosine, amino acids acquired through dietary protein consumption .
Exercise-Induced Metabolic Shift
Studies have shown that exercise can induce changes in the metabolism of this compound . For example, a study on soccer players found that this compound was downregulated in response to exercise .
Propiedades
Fórmula molecular |
C8H6O6-2 |
|---|---|
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
(Z)-4,6-dioxooct-2-enedioate |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1- |
Clave InChI |
GACSIVHAIFQKTC-UPHRSURJSA-L |
SMILES |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
SMILES isomérico |
C(C(=O)CC(=O)[O-])C(=O)/C=C\C(=O)[O-] |
SMILES canónico |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















